1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine
CAS No.:
Cat. No.: VC17238943
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11N3 |
|---|---|
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | 1,2,5-trimethylpyrazol-3-imine |
| Standard InChI | InChI=1S/C6H11N3/c1-5-4-6(7)9(3)8(5)2/h4,7H,1-3H3 |
| Standard InChI Key | HEASUPWZZWRQTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=N)N(N1C)C |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
1,2,5-Trimethyl-1H-pyrazol-3(2H)-imine is systematically named according to IUPAC guidelines as 1,2,5-trimethylpyrazol-3-imine. Its molecular formula, C₆H₁₁N₃, reflects a compact heterocyclic framework with three methyl groups and an imine functional group. The compound’s Standard InChIKey (HEASUPWZZWRQTA-UHFFFAOYSA-N) and Canonical SMILES (CC1=CC(=N)N(N1C)C) provide unambiguous identifiers for its electronic and stereochemical configuration .
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for this specific compound are unavailable, related trimethylpyrazole derivatives exhibit planar ring geometries with bond angles consistent with aromatic stabilization. For example, 1,3,5-trimethylpyrazole (C₆H₁₀N₂) displays a nearly flat pyrazole ring with N–N and C–N bond lengths of 1.34 Å and 1.32 Å, respectively . Nuclear magnetic resonance (NMR) spectra for analogous compounds reveal distinct proton environments: methyl groups typically resonate between δ 2.1–2.5 ppm, while imine protons appear downfield (δ 7.5–8.0 ppm) .
Synthetic Methodologies
Condensation Reactions
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. For 1,2,5-trimethyl-1H-pyrazol-3(2H)-imine, a plausible route entails the condensation of methylhydrazine with a β-ketoimine precursor. A modified procedure from ACS Omega (2018) demonstrates the efficacy of one-pot, two-component reactions between phenacyl bromides and benzalhydrazones to yield 3,5-diarylpyrazoles . Adapting this method, the use of methyl-substituted hydrazines and ketones could facilitate the targeted compound’s formation.
Representative Synthetic Protocol (Hypothetical)
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Reactants: Methylhydrazine (1.2 equiv) and 3-methyl-2-butenal (1.0 equiv).
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Conditions: Reflux in ethanol (EtOH) at 80°C for 4–6 hours.
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Workup: Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Mechanistic Insights
The reaction proceeds via initial nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water. Methyl groups at the 1, 2, and 5 positions likely arise from the choice of substituted hydrazine and aldehyde precursors. Computational studies on similar systems suggest that electron-donating methyl groups enhance ring stability through hyperconjugation .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s molecular weight (125.17 g/mol) and lipophilic nature (logP ≈ 1.8, predicted) suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. Differential scanning calorimetry (DSC) data for related trimethylpyrazoles indicate melting points between 90–120°C, with thermal decomposition above 250°C .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 125.17 g/mol | |
| Predicted logP | 1.8 (ChemAxon) | |
| Solubility in DMSO | >10 mg/mL | |
| Melting Point (Analog) | 105–110°C (1,3,5-trimethylpyrazole) |
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields (30–45%), necessitating catalyst screening (e.g., Lewis acids like ZnCl₂) or microwave-assisted synthesis to enhance efficiency .
Biological Screening
Priority areas include:
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In vitro cytotoxicity assays against common cancer cell lines (e.g., HeLa, A549).
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Antimicrobial testing using Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) models.
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ADMET profiling to assess pharmacokinetic viability.
Structural Modification
Introducing sulfonamide or halogen substituents could amplify bioactivity. For example, fluorination at the 4-position may improve blood-brain barrier penetration .
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